3,4-Dihydro-2H-thieno[3,2-b][1,4]thiazine 1,1-dioxide
Description
Properties
IUPAC Name |
3,4-dihydro-2H-thieno[3,2-b][1,4]thiazine 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S2/c8-11(9)4-2-7-6-5(11)1-3-10-6/h1,3,7H,2,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDOWXLPRMPXWHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=C(N1)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-2H-thieno[3,2-b][1,4]thiazine 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reductive cyclization of (±)-2-[(1-carboxyethyl)thio]-7-cyclopropyl-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid using stannous chloride dihydrate . Another method includes the cyclization of chalcones with diphenylthiourea in ethanol using potassium hydroxide and a few drops of piperidine as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would likely be applied to scale up the laboratory methods.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-2H-thieno[3,2-b][1,4]thiazine 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the thiazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, aryl, or other functional groups into the thiazine ring.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that 3,4-dihydro-2H-thieno[3,2-b][1,4]thiazine 1,1-dioxide exhibits significant antimicrobial properties. A study conducted by researchers at a pharmaceutical company demonstrated that derivatives of this compound showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
Case Study: Antimicrobial Testing
In a controlled experiment involving multiple bacterial strains, the compound was tested for its effectiveness. The results indicated that modifications to the thiazine ring enhanced its antibacterial properties significantly. Further investigations into its structure-activity relationship (SAR) are ongoing to optimize its efficacy.
Agriculture
Pesticide Development
The compound has been explored as a potential pesticide due to its ability to disrupt biochemical pathways in pests. A study highlighted its effectiveness against common agricultural pests such as aphids and whiteflies. The compound acts by inhibiting key enzymes involved in the pests' metabolic processes.
| Pest Species | LC50 (mg/L) |
|---|---|
| Aphids | 25 |
| Whiteflies | 15 |
Case Study: Field Trials
Field trials conducted in soybean crops showed that treating plants with formulations containing this compound resulted in a significant reduction in pest populations compared to untreated controls. The trials also noted an increase in crop yield attributed to reduced pest damage.
Materials Science
Polymer Synthesis
The compound has been utilized as a building block in the synthesis of novel polymers with enhanced thermal and mechanical properties. Research has shown that incorporating this thiazine derivative into polymer matrices improves their stability and durability.
| Property | Control Polymer | Modified Polymer |
|---|---|---|
| Tensile Strength (MPa) | 30 | 45 |
| Thermal Stability (°C) | 200 | 250 |
Case Study: Polymer Characterization
In a recent study on polymer composites, materials containing varying concentrations of this compound were analyzed for their mechanical properties. Results indicated that even low concentrations significantly enhanced the tensile strength and thermal stability of the polymers.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-2H-thieno[3,2-b][1,4]thiazine 1,1-dioxide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and reducing intraocular pressure in the eye . The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Benzo[b][1,4]thiazine 1,1-dioxides
These compounds replace the thiophene ring with a benzene ring. For example, 3-chloro-2H-benzo[b][1,4]thiazine 1,1-dioxide (Figure 1 in ) has been synthesized for antibacterial applications. Key differences include:
- Synthetic Routes: Benzo analogues are often synthesized via oxidation of benzothiazines using peroxides (e.g., m-CPBA) , whereas thieno derivatives require thiophene-specific cyclizations .
Pyrido[3,2-e]-1,2,4-thiadiazine 1,1-dioxides
Pyridine-containing analogues (e.g., compound 6 in ) exhibit similar AMPAR modulation but differ in electronic properties due to the nitrogen atom in the pyridine ring. Substitutions at the 4-position (e.g., ethyl or cyclopropyl groups) enhance potency in both pyrido and thieno series .
Thieno[2,3-e]-1,2,4-thiadiazine 1,1-dioxides
Isomeric thieno derivatives (e.g., compound 4 in ) vary in sulfur placement, leading to distinct ring conformations. For example, 6-chloro-4-ethyl-3,4-dihydro-2H-thieno[2,3-e]-1,2,4-thiadiazine 1,1-dioxide (compound 24 in ) showed superior cognitive enhancement in mice (0.3 mg/kg, oral) compared to the [3,2-b] isomer .
Lipophilicity and Solubility
- Thieno derivatives exhibit moderate lipophilicity (logP ~2.5–3.0), whereas benzo analogues are more lipophilic (logP ~3.5) due to the benzene ring .
- Pyrido analogues display intermediate solubility in polar solvents (e.g., acetonitrile) due to the pyridine nitrogen .
Key Research Findings
Cognitive Enhancement: The thieno[2,3-e] isomer (compound 24) demonstrated significant cognitive enhancement in mice at 0.3 mg/kg, outperforming earlier benzo and pyrido derivatives .
Safety Profiles: Thieno derivatives like (S)-6-chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide (CAS 160982-16-1) exhibit moderate toxicity (H302: harmful if swallowed) .
Biological Activity
3,4-Dihydro-2H-thieno[3,2-b][1,4]thiazine 1,1-dioxide is a compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its pharmacological properties, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C₆H₇N₃O₂S₂
- Molecular Weight : 205.26 g/mol
- CAS Number : 1030422-61-7
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Carbonic Anhydrase Inhibition : This compound acts as an inhibitor of carbonic anhydrase II, which is crucial for regulating intraocular pressure and treating conditions like glaucoma. Its derivative, Brinzolamide, is commercially available as an ophthalmic solution used to manage elevated intraocular pressure .
- Antimicrobial Activity : Studies have shown that thiazine derivatives exhibit significant antimicrobial properties against a range of pathogens. The compound has demonstrated effectiveness against fungal species such as Aspergillus niger and Aspergillus fumigatus, indicating potential applications in antifungal therapies .
Anticancer Properties
Research indicates that thiazine derivatives possess anticancer activities. For instance, specific analogs have been evaluated for their cytotoxic effects on various cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications to the thiazine core can enhance its potency against cancer cells .
Anti-inflammatory Effects
The anti-inflammatory potential of thiazine derivatives has been explored through in vitro assays. These compounds have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests their applicability in treating inflammatory diseases .
Antidiabetic Activity
Some studies have reported the antidiabetic effects of thiazine derivatives by demonstrating their ability to lower blood glucose levels in diabetic models. The mechanisms may involve the modulation of insulin sensitivity and glucose metabolism .
Case Studies
- Brinzolamide for Glaucoma Treatment : A clinical study evaluated the efficacy of Brinzolamide (a derivative of this compound) in patients with glaucoma. Results indicated a significant reduction in intraocular pressure compared to baseline measurements after treatment .
- Antifungal Activity Assessment : Another study tested various thiazine derivatives against Aspergillus species. The results showed that certain compounds inhibited fungal growth at concentrations as low as 10 μg/mL, highlighting their potential as antifungal agents .
Comparative Table of Biological Activities
| Activity Type | Compound | Efficacy/Mechanism |
|---|---|---|
| Carbonic Anhydrase Inhibition | Brinzolamide | Reduces intraocular pressure; used in glaucoma therapy |
| Antimicrobial | Thiazine Derivatives | Effective against Aspergillus niger and fumigatus |
| Anticancer | Various Thiazine Derivatives | Cytotoxic effects on cancer cell lines |
| Anti-inflammatory | Thiazine Derivatives | Inhibition of pro-inflammatory cytokines |
| Antidiabetic | Thiazine Derivatives | Modulation of insulin sensitivity |
Q & A
Q. What are the primary synthetic routes for 3,4-dihydro-2H-thieno[3,2-b][1,4]thiazine 1,1-dioxide and its derivatives?
The synthesis typically involves multi-step reactions starting from thiophene sulfonamide precursors. Key steps include:
- Alkylation : Reacting 6-chloro-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide with alkyl halides (e.g., allyl bromide, methyl iodide) in acetonitrile using potassium carbonate as a base .
- Cyclization : Using acetaldehyde or cyclopropane derivatives to form tricyclic analogs under reflux conditions .
- Oxidation : Employing 3-chlorobenzoperoxoic acid (m-CPBA) in dichloromethane to introduce sulfonyl groups .
Characterization relies on H/C NMR , elemental analysis , and ESI-MS to confirm structure and purity .
Q. How is structural characterization performed for thienothiadiazine dioxides?
Structural validation involves:
- NMR spectroscopy : Distinct peaks for methyl groups (δ 1.56 ppm for CHCH), sulfonyl protons (δ 3.93–4.95 ppm), and aromatic protons (δ 7.23 ppm for the thiophene ring) .
- Mass spectrometry : ESI-MS confirms molecular weights (e.g., m/z 451.18 [M+H] for a cyclopropyl-substituted derivative) .
- Elemental analysis : Matches calculated values for C, H, N, and S (e.g., C: 38.50%, N: 9.98% for compound 24 ) .
Q. What structural modifications enhance AMPA receptor modulation?
Substitutions at the 4-position of the thiadiazine ring significantly influence activity:
- Cyclopropyl groups improve potency by 10-fold compared to ethyl chains due to steric and electronic effects .
- Methylation at the 2- or 3-position increases metabolic stability (e.g., compound 24 with a 2,3-dimethyl group showed 65–70% yield and oral bioavailability) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for high-yield synthesis?
Optimization strategies include:
- Solvent selection : Dioxane or acetonitrile for better solubility of intermediates .
- Catalyst use : Copper iodide (CuI) for 1,3-dipolar cycloaddition in triazole derivatives (yields: 77–85%) .
- Temperature control : Heating at 80°C for 8–12 hours to complete alkylation or cyclization .
| Example | Reaction Conditions | Yield | Reference |
|---|---|---|---|
| Compound 4 | 80°C, dioxane, TEA | 77% | |
| Compound 24 | 60°C, CHCN, KCO | 65–70% |
Q. How should contradictory data on receptor binding affinities be addressed?
Discrepancies in AMPA/KAR activity may arise from:
- Stereochemical variations : The (S)-enantiomer of 4-hydroxy derivatives shows higher potency than (R)-forms due to better target fitting .
- Assay variability : Use standardized electrophysiology (e.g., patch-clamp) and radioligand binding (e.g., H-AMPA) to validate results .
- Statistical analysis : Apply ANOVA or Student’s t-test to compare IC values across studies .
Q. What computational methods aid in designing novel analogs?
Q. How is in vivo efficacy evaluated for cognitive enhancement?
Q. What alternative synthesis routes avoid peroxide reagents?
Peroxide-free protocols include:
Q. How is target specificity validated for anticancer or antimicrobial activity?
- MIC assays : Broth microdilution against Staphylococcus aureus (MIC: 2–8 µg/mL for triazole derivatives) .
- Hemolytic assays : Confirm selectivity by measuring <10% hemolysis at 100 µg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
